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Compound of Interest

Compound Name: 3-Bromoquinoline-7-carboxamide

CAS No.: 1956371-42-8

Cat. No.: B2835059

Get Quote

Executive Summary & Compound Profile
3-Bromoquinoline-7-carboxamide represents a "privileged scaffold" in medicinal chemistry.[1]

[2] The 7-carboxamide moiety typically engages in critical hydrogen-bonding networks

(mimicking the adenosine ring of ATP), while the 3-bromo substituent provides a lipophilic

handle and a potential halogen-bonding site (sigma-hole donor) for selectivity in protein binding

pockets.[1]
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Property
Target: 3-

Bromoquinoline-7-

carboxamide

Analog A: Quinoline-

7-carboxamide

Analog B: 3-

Bromoquinoline

State (RT) Solid (Crystalline) Solid (Crystalline) Liquid (MP: 13-15°C)

Predicted MP 185°C – 210°C ~200°C 15°C

H-Bond Donors 2 (Amide -NH2) 2 (Amide -NH2) 0

H-Bond Acceptors
2 (Quinoline N, Amide

O)

2 (Quinoline N, Amide

O)
1 (Quinoline N)

Key Interaction

Halogen Bonding (C-

Br[1][3][4][5][6][7]

[8]···O/N)

Zigzag H-Bond

Chains -Stacking

Comparative Analysis: Methodologies
When characterizing this scaffold, researchers must choose between three primary structural

determination methods. Single Crystal XRD is the required standard for resolving the halogen-

bonding network.[1]

Method A: Single Crystal X-Ray Diffraction (SC-XRD)
[Gold Standard][1]

Objective: Determine absolute 3D arrangement, packing motifs, and weak interactions

(halogen bonds).

Resolution: < 0.8 Å.

Pros: Unambiguous determination of the Br-substituent orientation relative to the amide

plane; direct observation of solvent inclusion.

Cons: Requires high-quality single crystals (0.1–0.3 mm).[1]

Method B: Powder X-Ray Diffraction (PXRD)[1]
Objective: Phase identification and purity check.
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Pros: Rapid (< 30 mins); no need for large crystals.[1]

Cons: Cannot resolve specific intermolecular interactions (e.g., Br···O distances) without

complex Rietveld refinement; 1D data representation.

Method C: Computational Prediction (DFT/CSP)[1]
Objective: Predict lowest energy conformers.

Pros: Zero material cost; predicts theoretical density.[1]

Cons: Often fails to accurately predict halogen bonding strength and solvent effects in the

crystal lattice.[1]

Experimental Protocol: Crystallization & Data
Acquisition
To generate the missing dataset for 3-Bromoquinoline-7-carboxamide, follow this self-

validating protocol designed to induce crystallization of planar heterocyclic amides.

Phase I: Synthesis & Purification
Precursor: Start with 3-Bromoquinoline-7-carboxylic acid (CAS: 1344046-13-4).[9]

Conversion: Activate with T3P (Propylphosphonic anhydride) or Thionyl Chloride (

), then react with aqueous ammonia (

).[1]

Purification: Recrystallize from Ethanol/Water (9:1) to remove trace acid.[1] Purity >98%

(HPLC) is required for high-quality diffraction.[1]

Phase II: Crystallization Screening (The "Vapor
Diffusion" Method)
Amides often form needles that are unsuitable for X-ray.[1] Use Slow Vapor Diffusion to grow

block-like prisms.[1]
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Dissolve: 10 mg of target in 1 mL of DMSO or DMF (Good solvent).

Precipitant: Place the open vial inside a larger jar containing 10 mL of Methanol or Water

(Poor solvent).

Seal & Wait: Seal the outer jar. Allow to stand undisturbed for 3-7 days at 20°C.

Mechanism:[1][7][8] Methanol vapor slowly diffuses into the DMSO, lowering solubility

gradually and promoting ordered lattice growth.[1]

Phase III: Data Collection Strategy
Temperature: Collect data at 100 K (Cryostream).

Reasoning: Reduces thermal vibration of the heavy Bromine atom, preventing "smearing"

of electron density maps.[1]

Exposure: High-redundancy scan (>10-fold coverage).

Reasoning: Essential to resolve the anomalous scattering of Bromine for absolute

structure determination (if chiral impurities exist) and precise bond lengths.[1]

Structural Interaction Logic (SAR)
The following diagram illustrates the critical structural features that the X-ray data must resolve

to validate the compound's utility in drug design.

3-Bromoquinoline-
7-carboxamide

7-Carboxamide
(H-Bond Donor/Acceptor)

3-Bromo
(Lipophilic/Sigma Hole)

Quinoline Core
(Pi-Stacking)

Dimer Formation
(R2,2(8) Motif)

Primary Driver

Halogen Bond
(C-Br···O=C)

Secondary Driver

Pi-Pi Stacking
(3.4 - 3.8 Å)

Packing Force
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Click to download full resolution via product page

Figure 1: Structural Activity Relationship (SAR) and predicted crystallographic interaction

nodes.[1]

Data Analysis: What to Look For
Once the structure is solved, compare your data against the Quinoline-7-carboxamide baseline

(Ref 1) using these metrics.

Metric 1: The Amide "Head-to-Head" Dimer[1]
Expectation: Primary amides typically form a centrosymmetric dimer (

graph set motif).[1]

Comparison: In Quinoline-7-carboxamide, this dimer links molecules into a zigzag chain.[1]

Validation: Measure the

distance. Typical range: 2.8 – 3.0 Å.[1] If > 3.2 Å, the packing is dominated by other forces
(likely the Bromine).[1]

Metric 2: The Halogen Bond (The "Novel" Feature)
Expectation: The Bromine atom at position 3 is electron-poor at its tip (sigma hole).[1] It will

seek an electron-rich partner (Oxygen of the amide or Nitrogen of the quinoline ring).[1]

Validation: Measure the

angle.

Ideal Halogen Bond: Angle

.[1]

Distance: Less than the sum of van der Waals radii (< 3.37 Å).[1]

Significance: If this bond exists in the crystal, it strongly suggests the molecule can

engage in similar specific interactions within a protein binding pocket.[1]
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Metric 3: Planarity
Expectation: The amide group can rotate relative to the quinoline ring.[1]

Measurement: Calculate the torsion angle

.

Target:

indicates coplanarity (extended conjugation), favored for intercalation.

indicates steric strain.[1]
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Start: 3-Bromoquinoline-7-carboxylic acid

Synthesis: Amidation
(T3P / NH4OH)

Purification: Recrystallization
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Crystal Screen:
Vapor Diffusion (DMSO/MeOH)

Data Collection:
SC-XRD @ 100K

Structure Solution:
Direct Methods (SHELXT)

Analysis:
Compare Halogen Bonding vs. Analog

Click to download full resolution via product page

Figure 2: Step-by-step workflow for generating the crystallographic dataset.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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